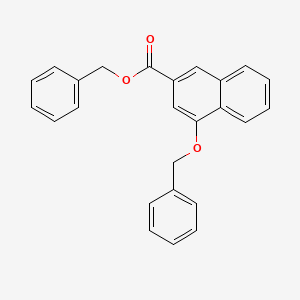
Benzyl 4-(benzyloxy)naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(benzyloxy)naphthalene-2-carboxylate is an organic compound with the molecular formula C25H20O3 and a molecular weight of 368.43 g/mol This compound features a naphthalene core substituted with a benzyloxy group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate typically involves the esterification of 4-(benzyloxy)naphthalene-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and purification techniques would be applicable for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(benzyloxy)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl 4-(benzyloxy)naphthalene-2-carboxylic acid or benzaldehyde derivatives.
Reduction: Benzyl 4-(benzyloxy)naphthalene-2-methanol.
Substitution: Brominated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Benzyl 4-(benzyloxy)naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(benzyloxy)naphthalene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are determined by the nature of the reactions it participates in, such as esterification, oxidation, or reduction .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-hydroxybenzoate: Similar ester structure but with a simpler aromatic ring.
Benzyl 2-naphthoate: Similar naphthalene core but different substitution pattern.
4-(Benzyloxy)benzoic acid: Similar benzyloxy group but different carboxylate position.
Uniqueness
Benzyl 4-(benzyloxy)naphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C25H20O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
benzyl 4-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C25H20O3/c26-25(28-18-20-11-5-2-6-12-20)22-15-21-13-7-8-14-23(21)24(16-22)27-17-19-9-3-1-4-10-19/h1-16H,17-18H2 |
InChI Key |
LCSNNSLITRCTRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















